

Technical Deep Dive: Spectroscopic Characterization of Ethyl (E)-4-octenoate

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Compound of Interest

Compound Name: Ethyl trans-4-octenoate

CAS No.: 78989-37-4

Cat. No.: B1233529

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CAS Registry Number: 78989-37-4 (specifically for (E)-isomer) | Formula: C₁₀H₁₈O₂ | MW: 170.25 g/mol

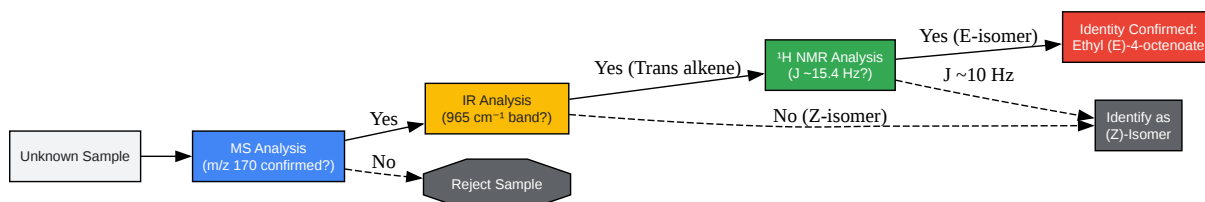
Executive Summary & Chemical Identity

Ethyl (E)-4-octenoate is a fatty acid ester characterized by a fruity, pear-like organoleptic profile. In high-precision flavor chemistry and pharmaceutical intermediate synthesis, distinguishing the trans (E) isomer from the cis (Z) isomer is critical, as the stereochemistry significantly influences biological activity and odor threshold.

This guide provides a definitive spectroscopic fingerprint for the (E)-isomer, focusing on the diagnostic coupling constants in ¹H NMR and fragmentation suppression in MS that differentiate it from its geometric isomers.

Structural Verification Workflow

The following logic gate outlines the decision process for confirming chemical identity:



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Figure 1: Analytical workflow for the definitive stereochemical assignment of Ethyl (E)-4-octenoate.

Synthesis & Sample Preparation

To ensure the integrity of spectroscopic data, the sample must be synthesized via a pathway that guarantees high stereoselectivity. We utilize the Johnson-Claisen Rearrangement, a self-validating protocol that thermodynamically favors the (E)-isomer.

Protocol: Johnson-Claisen Rearrangement

Objective: Synthesis of Ethyl (E)-4-octenoate from 1-hexen-3-ol.

- Reagents: 1-Hexen-3-ol (1.0 eq), Triethyl orthoacetate (7.0 eq), Propionic acid (0.05 eq, catalyst).
- Procedure:
 - Combine reagents in a round-bottom flask equipped with a distillation head.
 - Heat the mixture to 138°C. Ethanol is produced as a byproduct.
 - Critical Control Point: Continuously distill off the ethanol to drive the equilibrium forward.
 - The reaction proceeds via a mixed orthoester intermediate, forming a ketene acetal in situ.

- The subsequent [3,3]-sigmatropic rearrangement proceeds through a chair-like transition state where the propyl group adopts an equatorial position to minimize 1,3-diaxial interactions, yielding the (E)-isomer with >95% selectivity.
- Purification: Remove excess orthoester via vacuum distillation. Isolate the product by flash chromatography (Hexane:EtOAc 95:5).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for stereochemical assignment. The coupling constant (

) across the double bond is the definitive metric.

¹H NMR Data (400 MHz, CDCl₃)

Position	Shift (δ , ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment
C4-H, C5-H	5.35 – 5.50	Multiplet	2H	~15.4	Vinylic (Trans)
O-CH ₂	4.12	Quartet	2H	7.1	Ester Methylene
C2-H	2.30 – 2.35	Multiplet	2H	-	-Methylene
C3-H	2.25 – 2.30	Multiplet	2H	-	-Methylene
C6-H	1.95 – 2.00	Quartet	2H	-	Allylic Methylene
C7-H	1.35 – 1.40	Multiplet	2H	-	Homallylic CH ₂
Ester-CH ₃	1.25	Triplet	3H	7.1	Ester Methyl
C8-H	0.90	Triplet	3H	7.3	Terminal Methyl

Interpretation Guide:

- Stereochemistry: The multiplet at 5.35–5.50 ppm contains the signals for both vinylic protons. Deconvolution or high-field analysis reveals a mutual coupling constant of 15.4 Hz. A value of 15–16 Hz confirms the (E)-geometry. A (Z)-isomer would exhibit a coupling of 10–11 Hz.
- Chemical Shift Logic: The
 - protons (C2) appear downfield (~2.3 ppm) due to the carbonyl deshielding. The
 - protons (C3) and allylic protons (C6) appear near 2.0–2.3 ppm, characteristic of allylic systems.

¹³C NMR Data (100 MHz, CDCl₃)

Carbon Type	Shift (δ, ppm)	Assignment
Carbonyl	173.5	Ester C=O
Alkene	131.8	C5 (Internal)
Alkene	128.5	C4 (Internal)
O-CH ₂	60.2	Ethyl CH ₂
Aliphatic	34.4	C2 ()
Aliphatic	34.2	C6 (Allylic)
Aliphatic	28.0	C3 ()
Aliphatic	22.5	C7
Methyl	14.2	Ester CH ₃
Methyl	13.7	Terminal CH ₃

Infrared (IR) Spectroscopy

IR provides rapid functional group verification. For this specific isomer, the "fingerprint" region contains a band diagnostic of the trans-alkene.

Wavenumber (cm ⁻¹)	Vibration Mode	Diagnostic Significance
2960, 2930	C-H Stretch (Alkyl)	Standard aliphatic backbone.
1738	C=O Stretch (Ester)	Primary confirmation of ester functionality.
1175	C-O-C Stretch	Characteristic of ethyl esters.
965 – 970	=C-H Out-of-Plane Bend	Definitive for trans (E) disubstituted alkenes.

Note: The absence of a band at ~700 cm⁻¹ (characteristic of cis-alkenes) further validates the (E)-configuration.

Mass Spectrometry (MS) Analysis

The fragmentation of ethyl 4-octenoate under Electron Ionization (70 eV) differs from saturated esters due to the presence of the double bond at the

-position.

Fragmentation Pathway & Interpretation

Unlike saturated ethyl esters which show a dominant McLafferty rearrangement peak at m/z 88, the

double bond in ethyl 4-octenoate renders the

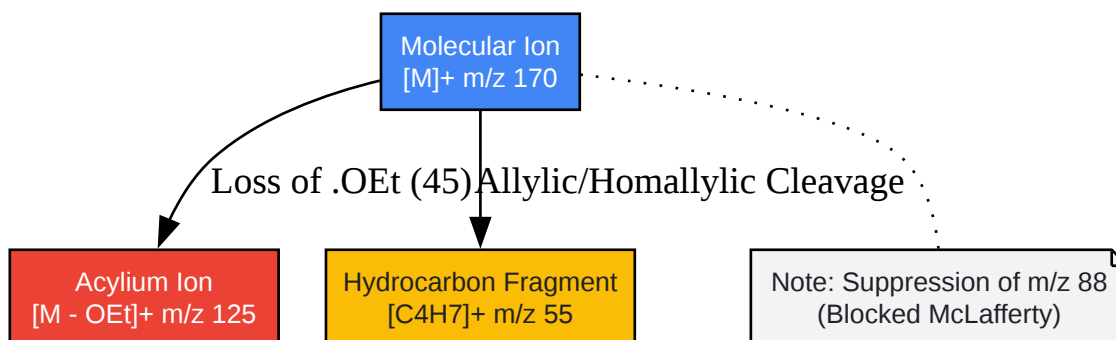
-hydrogen vinylic. Vinylic hydrogens are energetically difficult to abstract, suppressing the classic McLafferty rearrangement.

Key Diagnostic Ions:

- m/z 170 [M]⁺: Molecular ion (detectable, weak intensity).
- m/z 125 [M – OEt]⁺: Loss of the ethoxy group (cleavage

to carbonyl). This is often the base peak or a major fragment.

- m/z 124 $[M - \text{EtOH}]^+$: Elimination of ethanol.
- m/z 55 $[\text{C}_4\text{H}_7]^+$: Homallylic cleavage fragment (characteristic of the hydrocarbon tail).
- m/z 29 $[\text{Et}]^+$: Ethyl group from the ester.



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Figure 2: Primary fragmentation pathways for Ethyl 4-octenoate. Note the suppression of the standard m/z 88 peak typically seen in saturated ethyl esters.

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